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molecular formula C11H18O B8348574 5-Methyl-alpha-cyclocitral

5-Methyl-alpha-cyclocitral

Cat. No. B8348574
M. Wt: 166.26 g/mol
InChI Key: BTFBPMQRSSBITM-UHFFFAOYSA-N
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Patent
US04358614

Procedure details

16.6 g of 5-methyl-α-cyclocitral were added dropwise, at 0°-5° C., to a solution of 6.4 g of KOH in 110 ml of methanol, after which the reaction mixture was kept for 80 minutes at 0°-5° C. It was then poured onto 250 ml of ice water and the mixture was saturated with sodium chloride and extracted 5 times with 50 ml of ether at a time. The combined extracts were washed twice with 50 ml of saturated sodium chloride solution at a time, and were dried with anhydrous sodium sulfate.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:7]([CH3:9])([CH3:8])[CH:6]([CH:10]=[O:11])[C:5]([CH3:12])=[CH:4][CH2:3]1.[OH-].[K+].[Cl-].[Na+]>CO>[CH3:1][CH:2]1[C:7]([CH3:8])([CH3:9])[C:6]([CH:10]=[O:11])=[C:5]([CH3:12])[CH2:4][CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
CC1CC=C(C(C1(C)C)C=O)C
Name
Quantity
6.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
110 mL
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
250 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 5 times with 50 ml of ether at a time
WASH
Type
WASH
Details
The combined extracts were washed twice with 50 ml of saturated sodium chloride solution at a time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried with anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
Smiles
CC1CCC(=C(C1(C)C)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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